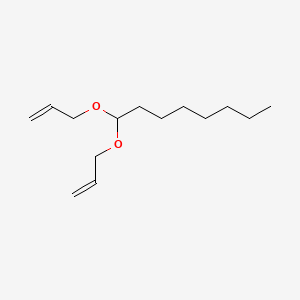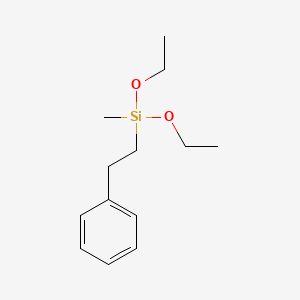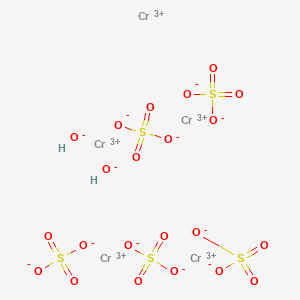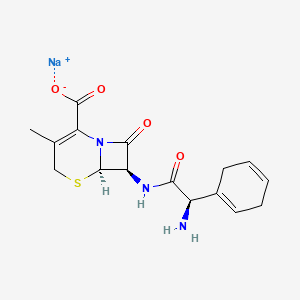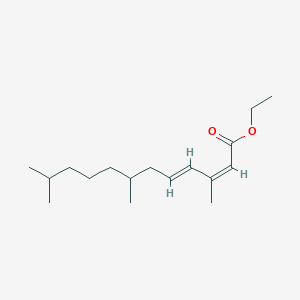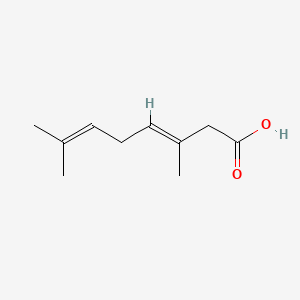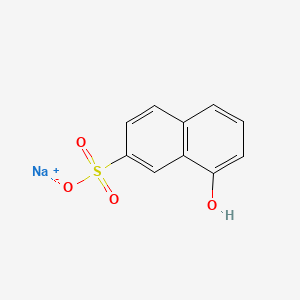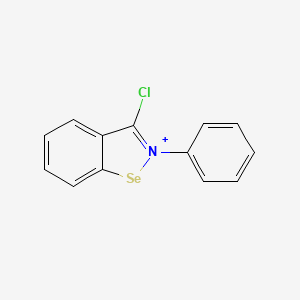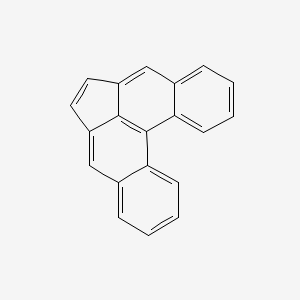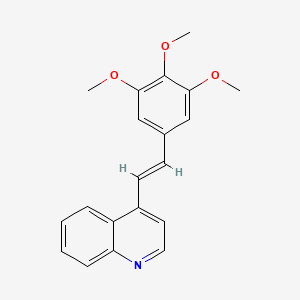
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline is a compound that features a quinoline core with a vinyl group substituted at the 4-position and a 3,4,5-trimethoxyphenyl group attached to the vinyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the use of α,β-unsaturated aldehydes as starting materials. These aldehydes undergo a series of reactions, including condensation and cyclization, to form the quinoline core . The reaction conditions typically involve the use of catalytic systems and can be optimized for higher yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the vinyl group or the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core or the trimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Applications De Recherche Scientifique
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: The compound’s potential anti-cancer, anti-fungal, and anti-bacterial properties make it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit tubulin polymerization by binding to the colchicine binding site on the tubulin heterodimer . This inhibition disrupts the formation of microtubules, which are essential for cell division and proliferation. Additionally, the compound may interact with other proteins and enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline can be compared with other similar compounds, such as:
Combretastatin A-4 (CA-4): Both compounds inhibit tubulin polymerization, but this compound has a quinoline core, which may confer different biological properties.
Podophyllotoxin: This compound also targets tubulin but has a different structure and mechanism of action.
Trimetrexate and Trimethoprim: These compounds contain the trimethoxyphenyl group and are used as inhibitors of dihydrofolate reductase (DHFR), highlighting the versatility of the trimethoxyphenyl moiety.
Propriétés
Numéro CAS |
2859-98-5 |
|---|---|
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-12-14(13-19(23-2)20(18)24-3)8-9-15-10-11-21-17-7-5-4-6-16(15)17/h4-13H,1-3H3/b9-8+ |
Clé InChI |
PAZAXHPAPRUCGE-CMDGGOBGSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



